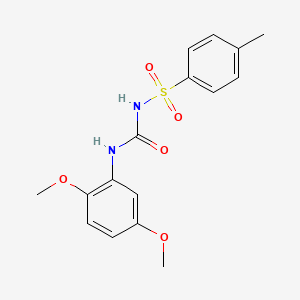
3-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA
概要
説明
3-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA: is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes mellitus. The structure of this compound includes a urea moiety linked to a sulfonyl group, which is further connected to a dimethoxyphenyl and a methylbenzenesulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA typically involves the following steps:
Formation of the Urea Moiety: The reaction begins with the preparation of the urea derivative by reacting an appropriate amine with an isocyanate under controlled conditions.
Sulfonylation: The urea derivative is then subjected to sulfonylation using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Hypoglycemic Agent: As a sulfonylurea, it can be explored for its potential use in lowering blood glucose levels in diabetic patients.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This can affect various metabolic pathways.
Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Tolbutamide: Another sulfonylurea used as a hypoglycemic agent.
Chlorpropamide: A longer-acting sulfonylurea with similar applications.
Glibenclamide: Known for its potent hypoglycemic effects.
Comparison:
Uniqueness: 3-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct pharmacological properties compared to other sulfonylureas.
Efficacy: The efficacy and potency of this compound in various applications may differ from other sulfonylureas, making it a valuable candidate for further research and development.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-11-4-7-13(8-5-11)24(20,21)18-16(19)17-14-10-12(22-2)6-9-15(14)23-3/h4-10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCLIUXFPRICNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


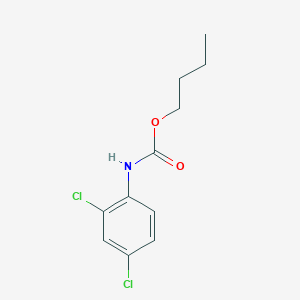
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4658195.png)
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B4658211.png)
![N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE](/img/structure/B4658220.png)
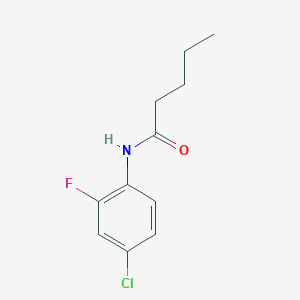
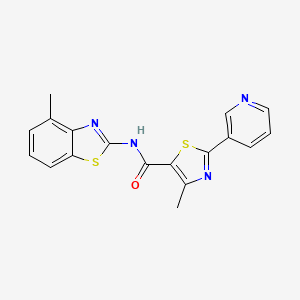
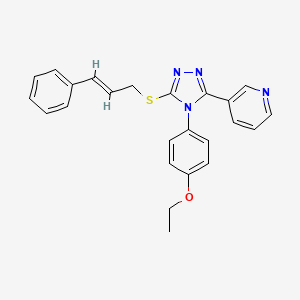
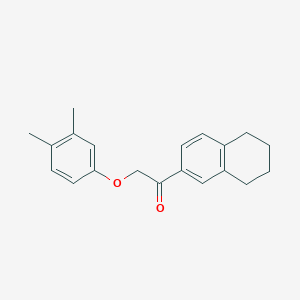
![3,4-dichloro-N-[2-(4-methyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4658257.png)
![methyl 6-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658266.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4658279.png)
![4-fluoro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-2-methylbenzenesulfonamide](/img/structure/B4658285.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea](/img/structure/B4658295.png)
